molecular formula C25H35O3P B12899359 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl mesitylphosphonate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl mesitylphosphonate

Katalognummer: B12899359
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: IUURDMGBSUNIPD-ZGGACYQGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl mesitylphosphonate is a chiral organophosphorus compound It is characterized by its unique stereochemistry and the presence of both cyclohexyl and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl mesitylphosphonate typically involves the reaction of a cyclohexyl derivative with a phenyl mesitylphosphonate precursor. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl mesitylphosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.

Wissenschaftliche Forschungsanwendungen

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl mesitylphosphonate has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl mesitylphosphonate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic systems. This binding can influence the reactivity and selectivity of the catalytic process. Additionally, the stereochemistry of the compound plays a crucial role in its mechanism of action, as it can induce chirality in the products formed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate
  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-methyl-2-phenyl-4-pentenoate

Uniqueness

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl mesitylphosphonate is unique due to its specific stereochemistry and the presence of both cyclohexyl and phenyl groups. This combination of features makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial.

Eigenschaften

Molekularformel

C25H35O3P

Molekulargewicht

414.5 g/mol

IUPAC-Name

1,3,5-trimethyl-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenoxyphosphoryl]benzene

InChI

InChI=1S/C25H35O3P/c1-17(2)23-13-12-18(3)16-24(23)28-29(26,27-22-10-8-7-9-11-22)25-20(5)14-19(4)15-21(25)6/h7-11,14-15,17-18,23-24H,12-13,16H2,1-6H3/t18-,23+,24-,29?/m1/s1

InChI-Schlüssel

IUURDMGBSUNIPD-ZGGACYQGSA-N

Isomerische SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=C(C=C(C=C2C)C)C)OC3=CC=CC=C3)C(C)C

Kanonische SMILES

CC1CCC(C(C1)OP(=O)(C2=C(C=C(C=C2C)C)C)OC3=CC=CC=C3)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.